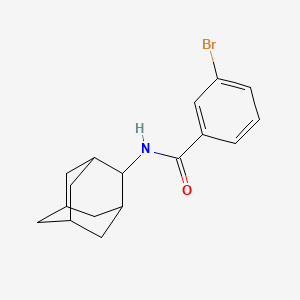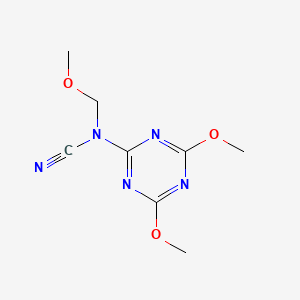![molecular formula C15H15N3O2S B5759671 8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMXAA and has been studied extensively for its anti-tumor and anti-inflammatory properties.
作用機序
The mechanism of action of DMXAA is not fully understood, but it is believed to activate the immune system and induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines then stimulate the immune system to attack and destroy cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. It has also been shown to increase the levels of cytokines such as TNF-alpha and IFN-gamma. DMXAA has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of DMXAA is its potential use in cancer treatment. It has been shown to be effective in preclinical studies and has the potential to be used in combination with other cancer therapies. One limitation of DMXAA is its toxicity, which has been observed in preclinical studies. DMXAA has also been shown to be unstable in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for DMXAA research. One direction is to study its potential use in combination with other cancer therapies. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. DMXAA can also be studied for its potential use in other diseases such as viral infections and autoimmune diseases. Additionally, further research can be done to improve the stability and toxicity of DMXAA.
In conclusion, DMXAA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-tumor and anti-inflammatory properties. DMXAA has the potential to be used in cancer treatment, inflammatory diseases, and other diseases. Further research is needed to improve the stability and toxicity of DMXAA and to explore its potential use in combination with other therapies.
合成法
DMXAA can be synthesized through a multi-step process that involves the reaction of 2-methylquinoline with 3,5-dimethyl-1H-pyrazole-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. DMXAA has also been studied for its potential use in combination with other cancer therapies such as radiation and chemotherapy.
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-7-8-13-5-4-6-14(15(13)16-10)21(19,20)18-12(3)9-11(2)17-18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWLMDYUEBAULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N3C(=CC(=N3)C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)



![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)
![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)


